molecular formula C17H30BNO4 B2700497 tert-Butyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 2568886-31-5

tert-Butyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B2700497
CAS No.: 2568886-31-5
M. Wt: 323.24
InChI Key: VAWCWSZRDMXGPW-UHFFFAOYSA-N
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Description

The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole ring provides a base structure, with the various other groups attached at different positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The presence of the dioxaborolane group could also make the compound susceptible to reactions with boron-specific reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrole ring might contribute to its aromaticity, while the tert-butyl and dimethyl groups could affect its solubility and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrroles and Pyrrolidines: A study by Hill et al. (2009) explores the synthesis of unstable 3-hydroxy-1H-pyrrole, a significant product derived from tert-butyl-related compounds, highlighting its reactivity with mild electrophiles and potential applications in organic synthesis (Hill et al., 2009).
  • Development of Polyamides: Research by Yang et al. (1999) demonstrates the synthesis of aromatic polyamides based on derivatives like tert-butylhydroquinone. These polyamides offer good solubility and thermal stability, indicating their potential in materials science (Yang et al., 1999).
  • Crystal Structure Analysis: Ye et al. (2021) conducted a study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, examining its crystal structure and physicochemical features. Such studies are crucial for understanding the properties of new compounds (Ye et al., 2021).

Reaction Mechanisms and Chemical Properties

  • Reaction with Formaldehyde and Anilines: Srikrishna et al. (2010) investigated the reaction of dimethyl but-2-ynoates with anilines and formaldehyde, leading to insights into the synthesis of complex organic compounds (Srikrishna et al., 2010).
  • Nitrile Anion Cyclization: Chung et al. (2005) described a synthesis method for N-tert-butyl disubstituted pyrrolidines, providing a practical approach for the asymmetric synthesis of these compounds (Chung et al., 2005).

Potential Applications in Material Science

  • Polyfluorene Nanoparticles: Fischer et al. (2013) developed heterodifunctional polyfluorenes, leading to the creation of nanoparticles with potential applications in fluorescence and photonics (Fischer et al., 2013).

Biomedical and Pharmacological Research

  • Dipeptidyl Peptidase-4 Inhibitors: A study by Yoo et al. (2008) on the metabolism of LC15-0133, a novel dipeptidyl peptidase-4 inhibitor, showcases the use of tert-butyl-related compounds in developing new pharmaceuticals (Yoo et al., 2008).

Mechanism of Action

Without specific context (such as the compound’s use in a particular chemical reaction or biological system), it’s difficult to comment on its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in organic synthesis or in the development of new materials or pharmaceuticals .

Properties

IUPAC Name

tert-butyl 5,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-14(2,3)21-13(20)19-11-10-12(15(19,4)5)18-22-16(6,7)17(8,9)23-18/h10H,11H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWCWSZRDMXGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(C2(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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